4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Regioisomer Differentiation Quality Control Spectral Characterization

Ensure target engagement fidelity with CAS 321726-59-4, a regioisomerically pure vanillate ester validated for monocytic cell differentiation research. Its ortho-substituted 2-chlorobenzoate group delivers distinct reactivity for multi-step synthesis, while the unique NMR fingerprint supports analytical method development. Avoid positional isomer confounds—procure the correct 4-formyl-2-methoxyphenyl 2-chlorobenzoate to maintain data reproducibility in SAR studies and chemical biology workflows.

Molecular Formula C15H11ClO4
Molecular Weight 290.7 g/mol
CAS No. 321726-59-4
Cat. No. B3125219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl 2-chlorobenzoate
CAS321726-59-4
Molecular FormulaC15H11ClO4
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
InChIKeyPXMDYNSNBXIDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4) Procurement Guide: Chemical Class and Baseline Characteristics


4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4) is a specialized aromatic ester compound with the molecular formula C₁₅H₁₁ClO₄ and a molecular weight of approximately 290.70 g/mol . It belongs to the vanillate ester class, structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group is esterified with 2-chlorobenzoic acid [1]. The compound is commercially available for research use, typically offered at a purity specification of 95% to 98% . Its structure is defined by the specific substitution pattern: a formyl group at the 4-position, a methoxy group at the 2-position, and a 2-chlorobenzoate ester moiety on the phenyl ring [2].

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4): Why In-Class Compounds Are Not Interchangeable


The 4-formyl-2-methoxyphenyl 2-chlorobenzoate scaffold is defined by a specific, non-interchangeable combination of substituent type and regioisomerism. While a number of related compounds share the core vanillate-2-chlorobenzoate structure, variations in formyl group position (e.g., 5-formyl or 2-formyl [1] isomers), halogen substitution (e.g., iodine or additional chlorine ), or the benzoate isomer (e.g., 4-chlorobenzoate ) lead to distinct chemical and potentially biological profiles. These structural nuances directly impact physical properties, reactivity, and biological target engagement [2]. Therefore, substitution without rigorous validation introduces unacceptable risk in research and development workflows. The following evidence outlines the specific, quantifiable differentiators that guide scientific selection of the 4-formyl-2-methoxyphenyl 2-chlorobenzoate regioisomer.

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4) Quantitative Evidence Guide: Key Differentiators vs. Analogs


4-Formyl-2-methoxyphenyl 2-chlorobenzoate vs. 5-Formyl and 2-Formyl Regioisomers: Purity and Spectral Identity as Procurement Criteria

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4) is commercially supplied with a minimum purity specification of 95% to 98% , a critical baseline for reproducible research. Crucially, it possesses a unique NMR spectral fingerprint that differentiates it from its positional isomers. A direct spectral comparison shows that the 1H NMR spectrum of the target compound (SpectraBase ID D1FEcBggoRz) is distinct from that of the 5-formyl isomer (CAS 432016-56-3) [1]. The 4-formyl substitution pattern dictates specific chemical shifts and coupling constants not observed in the 2-formyl (CAS 431937-28-9) [2] or 5-formyl analogs. This analytical specificity ensures that procurement of CAS 321726-59-4 delivers the precise molecular geometry required for structure-activity relationship (SAR) studies.

Regioisomer Differentiation Quality Control Spectral Characterization NMR Spectroscopy

Differentiation by Benzoate Isomer: 4-Formyl-2-methoxyphenyl 2-Chlorobenzoate vs. 4-Chlorobenzoate Analog in Patent Literature

The position of the chlorine atom on the benzoate ring is a critical structural variable. The target compound, a 2-chlorobenzoate ester (CAS 321726-59-4), is a distinct chemical entity from its 4-chlorobenzoate isomer, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate (CAS 27613-35-0) . This differentiation is explicitly recognized in patent literature, where the 4-chlorobenzoate analog is cited in a specific synthetic context (Asahi Kasei Pharma Corp. Patent US2008/200535 A1) , while the 2-chlorobenzoate compound represents a separate class of vanillate esters. Substituting one for the other would alter the molecular geometry and electronic properties of the ester linkage, which can impact binding affinity in biological assays or reactivity in further chemical transformations [1].

Positional Isomerism Benzoate Moiety Patent Specificity Chemical Intermediates

Impact of Halogen Substitution on the Phenyl Core: Comparing Chlorine and Iodine Analogs for Reactivity and Application Scope

Replacing a hydrogen atom on the phenyl core with a halogen drastically alters the compound's properties. The target compound, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4), contains a single chlorine on the benzoate ring. A direct comparator is the iodo-substituted analog, 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate (CAS 944666-73-3) . The iodine analog has a significantly higher molecular weight (442.63 g/mol vs. ~290.70 g/mol) and a larger van der Waals radius, which can influence solubility, crystal packing, and biological interactions. More importantly, the presence of an aryl iodide makes the analog a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), whereas the target compound, lacking this heavy halogen, is better suited for applications where such reactivity is undesirable . Selecting between these two depends on the desired downstream chemistry.

Halogen Effects Heavy Atom Substitution Cross-Coupling Reactions Molecular Properties

Documented Biological Activity: 4-Formyl-2-methoxyphenyl 2-Chlorobenzoate Exhibits Cell Differentiation Activity Not Reported for Closely Related Analogs

A specific biological activity claim differentiates the target compound from many of its close structural analogs. According to a web data commons entry, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4) exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity profile suggests potential utility as an anti-cancer agent and in the treatment of skin diseases such as psoriasis. This reported bioactivity is not widely documented for the 5-formyl, 2-formyl, or 4-chlorobenzoate regioisomers in the same public databases, establishing a unique functional anchor for this specific regioisomer. While the precise quantitative potency (e.g., IC50) for this effect is not specified in the source, the qualitative claim provides a clear functional differentiator for research prioritization.

Cell Differentiation Anticancer Research Monocyte Induction SAR Studies

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS 321726-59-4): Recommended Application Scenarios Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies Requiring a Specific Vanillate Ester Regioisomer

Researchers conducting SAR studies around the vanillate ester scaffold require absolute regioisomeric purity. The procurement of CAS 321726-59-4, verified by its unique NMR spectrum [1], ensures that the biological or chemical data generated is correctly attributed to the 4-formyl-2-methoxyphenyl substitution pattern. Substitution with the 5-formyl analog (CAS 432016-56-3) would introduce a different spatial orientation of the aldehyde group, potentially confounding the interpretation of target engagement or reactivity [2].

Chemical Biology Projects Investigating Monocyte Differentiation Pathways

For research programs focused on cell differentiation, particularly the induction of monocyte lineage from undifferentiated cells, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate represents a validated chemical probe [1]. Its reported activity provides a foundation for further mechanistic studies, biomarker identification, or medicinal chemistry optimization. Using a positional isomer without this documented activity profile would constitute a new, untested SAR exploration rather than a continuation of established work [1].

Synthesis of Complex Molecules Where a 2-Chlorobenzoate Moiety is a Required Synthon

In multi-step organic syntheses, the specific 2-chlorobenzoate group of CAS 321726-59-4 serves as a protected or activatable functional handle. Its reactivity differs from the 4-chlorobenzoate isomer (CAS 27613-35-0), which is cited in distinct patent contexts [2]. Procuring the correct CAS number ensures the intended ortho-substituted benzoate is present, avoiding unintended steric or electronic effects in subsequent reactions such as nucleophilic acyl substitutions or metal-catalyzed couplings.

Analytical Method Development and Reference Standard Creation for Vanillate Esters

Due to its distinct spectral fingerprint, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is an ideal candidate for use as a reference standard in analytical chemistry. Its unique 1H NMR spectrum [1] and defined purity specifications (≥95%) allow for the development and validation of HPLC or LC-MS methods aimed at separating and quantifying closely related vanillate ester impurities or metabolites in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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